Guanidine-13C hydrochloride
CAS No.: 286013-04-5
Cat. No.: VC3807976
Molecular Formula: CH6ClN3
Molecular Weight: 96.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 286013-04-5 |
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Molecular Formula | CH6ClN3 |
Molecular Weight | 96.52 g/mol |
IUPAC Name | (13C)guanidine;hydrochloride |
Standard InChI | InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1; |
Standard InChI Key | PJJJBBJSCAKJQF-YTBWXGASSA-N |
Isomeric SMILES | [13C](=N)(N)N.Cl |
SMILES | C(=N)(N)N.Cl |
Canonical SMILES | C(=N)(N)N.Cl |
Introduction
Synthesis and Production
The synthesis of guanidine-13C hydrochloride involves a multi-step process optimized for isotopic purity. A patented method (CN1247536C) outlines the following steps :
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Melting Reaction: Dicyandiamide and ammonium chloride (1:1.27 weight ratio) are heated at 170–230°C to form a crude product.
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Dissolution: The crude product is dissolved in water (1:1 or 1.5:1 ratio) at ambient temperature.
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Filtration: Unreacted reactants and byproducts are removed via filtration.
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Dehydration: The filtrate is dehydrated under high-temperature conditions.
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Crystallization: Cooling and concentrating the solution yields crystals with >99.9% purity .
Repeating the process with additional dicyandiamide further enhances purity, making it suitable for high-precision applications . The use of -labeled precursors, such as , ensures isotopic integrity during synthesis .
Physicochemical Properties
Guanidine-13C hydrochloride exhibits properties similar to its non-labeled form, with key distinctions in isotopic composition:
Property | Value | Source |
---|---|---|
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 1 | |
Rotatable Bonds | 0 | |
Solubility | Highly soluble in water | |
Purity | 96% (commercial); >99.9% (post-refinement) |
The compound’s chaotropic nature disrupts hydrogen bonding in proteins and nucleic acids, enabling applications in denaturation and renaturation studies . Its high solubility in water () facilitates concentrated stock solutions for laboratory use .
Applications in Research and Industry
Molecular Biology
Guanidine-13C hydrochloride is indispensable in RNA extraction protocols, where it solubilizes ribonucleoprotein complexes and inhibits RNases . Its chaotropic properties denature proteins without damaging nucleic acids, enabling high-yield RNA isolation .
Isotopic Labeling Studies
The label allows precise tracking in metabolic flux analysis and NMR spectroscopy. For example, , an antiviral drug, was synthesized using to study pharmacokinetics .
Protein Folding Research
By destabilizing tertiary structures, this compound aids in investigating protein folding mechanisms. Researchers use it to simulate denatured states and monitor refolding kinetics .
Analytical Characterization
Advanced techniques validate the compound’s purity and isotopic enrichment:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume